molecular formula C11H11N3O5S B13450198 Desacetyl Cefacetrile

Desacetyl Cefacetrile

Cat. No.: B13450198
M. Wt: 297.29 g/mol
InChI Key: YPPWJFOZOXKCIN-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl Cefacetrile is a metabolite of Cefacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cefacetrile is effective against both Gram-positive and Gram-negative bacterial infections. This compound retains some of the antibacterial properties of its parent compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desacetyl Cefacetrile can be synthesized from Cefacetrile through a deacetylation reaction. This process typically involves the removal of the acetyl group from the parent compound. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the deacetylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale deacetylation of Cefacetrile. This process is optimized for efficiency and yield, often using biocatalysts or chemical catalysts to achieve the desired transformation. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Cefacetrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Desacetyl Cefacetrile has several scientific research applications, including:

Mechanism of Action

Desacetyl Cefacetrile exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl Cefacetrile is unique due to its specific deacetylated structure, which retains some antibacterial properties of Cefacetrile. This makes it a valuable compound for studying the metabolic pathways and resistance mechanisms of cephalosporin antibiotics .

Properties

Molecular Formula

C11H11N3O5S

Molecular Weight

297.29 g/mol

IUPAC Name

(6R,7R)-7-[(2-cyanoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1

InChI Key

YPPWJFOZOXKCIN-GMSGAONNSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC#N)C(=O)O)CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC#N)C(=O)O)CO

Origin of Product

United States

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